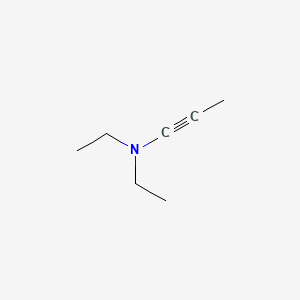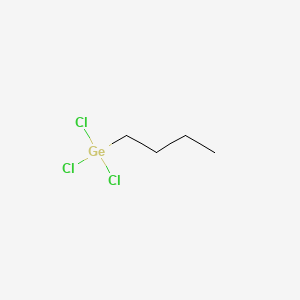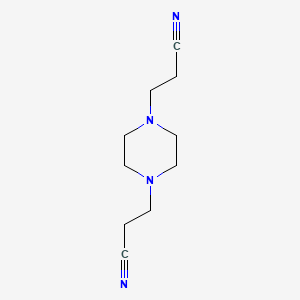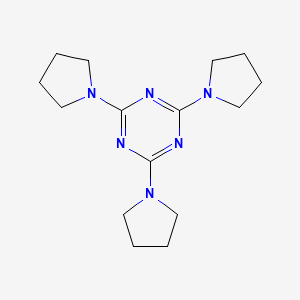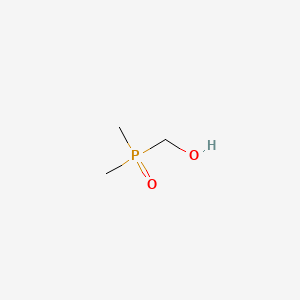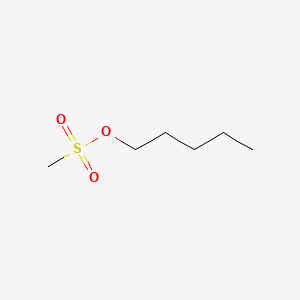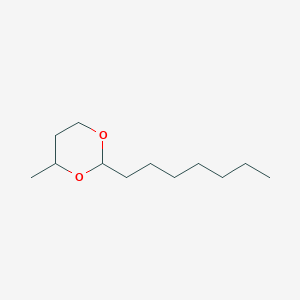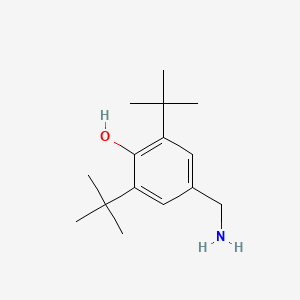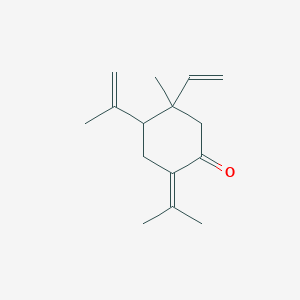
1-Acetyl-1,4-dihydropyridine
Übersicht
Beschreibung
1-Acetyl-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant pharmacological properties. The 1,4-dihydropyridine scaffold is widely recognized in medicinal chemistry due to its role in various therapeutic applications, including as calcium channel blockers, antioxidants, and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,4-dihydropyridine can be synthesized through several methods, including the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. This reaction typically occurs under reflux conditions in ethanol or acetic acid . Another method involves the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst, which promotes the reaction at room temperature under mild conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component one-pot and green synthetic methodologies. These methods are advantageous due to their simplicity, non-toxicity, low cost, and environmentally benign nature .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction of pyridinium ions can yield dihydropyridine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1,4-dihydropyridine has numerous applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to calcium channel modulation and oxidative stress.
Medicine: It is investigated for its potential as an antihypertensive, anticancer, and neuroprotective agent
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
1-Acetyl-1,4-dihydropyridine exerts its effects primarily through the inhibition of voltage-gated L-type calcium channels. By blocking these channels, it reduces calcium influx into cells, leading to vasodilation and decreased blood pressure . This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Used in the treatment of hypertension and angina.
Uniqueness: 1-Acetyl-1,4-dihydropyridine is unique due to its specific acetyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its stability and bioavailability compared to other dihydropyridine derivatives .
Eigenschaften
IUPAC Name |
1-(4H-pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(9)8-5-3-2-4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBIQKYSOYOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339525 | |
| Record name | 1-Acetyl-1,4-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67402-83-9 | |
| Record name | 1-Acetyl-1,4-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


